molecular formula C18H15N5O B11065794 N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide

N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide

Cat. No.: B11065794
M. Wt: 317.3 g/mol
InChI Key: PENBGMXIEVWWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide is an organic compound belonging to the class of heterocyclic compounds. This compound features a triazole ring fused with a phthalazine ring, which is further substituted with a phenyl group and an acetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and carboxylic acids or their derivatives.

    Fusion with Phthalazine: The triazole ring is then fused with a phthalazine ring through a series of condensation reactions. This step often requires the use of catalysts and specific reaction conditions to ensure the correct orientation and fusion of the rings.

    Substitution with Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions. Common reagents include phenyl halides and Lewis acids as catalysts.

    Introduction of Acetamide Moiety: The final step involves the introduction of the acetamide group through acylation reactions. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methyl group on the triazole ring, converting it to a carboxylic acid or aldehyde.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the acetamide moiety, reducing it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring. Common reagents include halogens, alkyl halides, and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s heterocyclic structure imparts unique electronic and optical properties, making it useful in the development of organic semiconductors and light-emitting materials.

    Biological Research: The compound is used as a probe to study enzyme activity and protein-ligand interactions. Its ability to form stable complexes with metal ions also makes it useful in bioinorganic chemistry.

    Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and phthalazine rings allow it to form hydrogen bonds and π-π interactions with target proteins, modulating their activity. In medicinal applications, the compound may inhibit the activity of enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares the triazole ring but is fused with a quinoxaline ring instead of a phthalazine ring.

    [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: This compound features a thiadiazine ring fused with a triazole ring.

Uniqueness

N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide is unique due to its specific fusion of a triazole ring with a phthalazine ring, combined with a phenyl group and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

N-[4-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide

InChI

InChI=1S/C18H15N5O/c1-11-15-5-3-4-6-16(15)18-21-20-17(23(18)22-11)13-7-9-14(10-8-13)19-12(2)24/h3-10H,1-2H3,(H,19,24)

InChI Key

PENBGMXIEVWWEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.